molecular formula C13H18O2 B135959 Arteannuin A CAS No. 82442-48-6

Arteannuin A

Cat. No. B135959
CAS RN: 82442-48-6
M. Wt: 206.28 g/mol
InChI Key: VXAMURHMZFPMIP-BGOACCFOSA-N
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Description

Arteannuin A: Comprehensive Analysis

Arteannuin A, also known as artemisinin, is a sesquiterpene lactone containing a peroxide linkage, isolated from the plant Artemisia annua L. It is recognized for its antimalarial properties and has been the subject of extensive research due to its unique structure and potent biological activity .

Synthesis Analysis

The synthesis of arteannuin A has been approached through various methods. One reported synthesis begins with citronellal as a starting material, progressing through a series of cyclizations, oxidations, and reductions to yield arteannuin A . Another method involves anodic coupling reactions, utilizing intramolecular anodic olefin coupling to construct the arteannuin ring skeleton . Additionally, arteannuin A can be synthesized from arteannuic acid through photo-oxidation, followed by cyclization and other transformations .

Molecular Structure Analysis

The molecular structure of arteannuin A has been elucidated through high-resolution mass spectrometry, infrared spectroscopy, and nuclear magnetic resonance (NMR) spectroscopy. The molecule contains three methyl groups, four methylene groups, five methine groups, two quaternary carbons, and one carbonyl carbon. The presence of a peroxide group is a key feature, confirmed by quantitative reaction with triphenyl phosphine .

Chemical Reactions Analysis

Arteannuin A undergoes various chemical reactions, including catalytic hydrogenation, which yields an epoxy compound with the loss of one oxygen atom. Reduction with sodium borohydride gives a hydroxy compound, which can be further hydrogenated to yield another compound. These compounds can be reoxidized to restore the epoxy structure. Arteannuin A also undergoes intramolecular epoxidation and can form a lactone ring under acidic conditions .

Physical and Chemical Properties Analysis

The physical and chemical properties of arteannuin A are closely related to its unique structure. The peroxide linkage and lactone ring are crucial for its antimalarial activity. The compound crystallizes in colorless needles, and its stereochemistry has been determined by X-ray diffraction. The configuration of various groups within the molecule has been assigned based on spectroscopic evidence and chemical reactions .

Scientific Research Applications

Translational Medicine and Malaria Treatment

Arteannuin, a key component of Artemisia plants, has demonstrated significant impact in translational medicine, particularly in the treatment of malaria. It has been successfully used in clinical settings to treat over a million malaria patients in China, showcasing its effectiveness as an anti-malarial agent. This example highlights the potential of laboratory-developed products in addressing real-world health challenges, especially in life-saving circumstances (Han & Fu, 2016).

Anti-Tumor Effects

Artesunate, a water-soluble derivative of arteannuin, initially known for its anti-malarial properties, has been found to possess anti-tumor capabilities. It can induce cell apoptosis and antagonize angiogenesis, making it a potential agent for cancer treatment (He & Zhou, 2008).

Potential Pharmacological Targets

Arteannuin's pharmacological efficacy extends beyond malaria therapy. Research using reverse docking server PharmMapper identified neprilysin, a common acute lymphoblastic leukemia antigen, as a top disease-related target of arteannuin. This finding broadens the scope of arteannuin's application in medicine, although experimental verification is still required (Ye, Ling, & Chen, 2017).

Biosynthesis Research

Studies on the biosynthesis of arteannuin have identified key intermediates in its formation process. These findings provide valuable insights into the molecular mechanisms underlying the production of arteannuin and its derivatives, potentially aiding in the development of more effective extraction and synthesis methods (Wang et al., 2010).

Anti-SARS-CoV-2 Potential

During the COVID-19 pandemic, the anti-SARS-CoV-2 potential of artemisinins, including arteannuin B, was investigated. Arteannuin B demonstrated significant efficacy against SARS-CoV-2 in vitro, highlighting its potential as a treatment option for COVID-19 (Cao et al., 2020).

Safety And Hazards

Arteannuin A may cause an allergic skin reaction . It is recommended to avoid breathing its dust/fume/gas/mist/vapours/spray and to wear protective clothing and eye protection . Contaminated work clothing should not be allowed out of the workplace .

properties

IUPAC Name

(1R,4R,7R,8S,12S)-7,11-dimethyl-2-oxatricyclo[6.3.1.04,12]dodec-10-en-3-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H18O2/c1-7-3-6-10-11-9(7)5-4-8(2)12(11)15-13(10)14/h4,7,9-12H,3,5-6H2,1-2H3/t7-,9+,10-,11+,12+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VXAMURHMZFPMIP-BGOACCFOSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCC2C3C1CC=C(C3OC2=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H]1CC[C@@H]2[C@@H]3[C@H]1CC=C([C@@H]3OC2=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H18O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

206.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Arteannuin A

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
59
Citations
Y Wang, W Huang, N Wang, D Ouyang, L Xiao… - Pharmaceutics, 2021 - mdpi.com
Arteannuin B (AB) has been found to demonstrate obvious anti-tumor activity. However, AB is not available for clinical use due to its very low solubility and very short half-life. This study …
Number of citations: 1 www.mdpi.com
W ZHOU, L ZHANG, X XU - Acta Chimica Sinica, 1986 - sioc-journal.cn
斗 问 ι←处 Page 1 化学tRJR ACTA CHIMICA SINICA 1986, 44, 968~910 亏 23' 肉 向 1又句 如却川刷崎 句柑问峙 句究峙 句耳句 句-石峙 楠 '33 多 青富素及其一类物的结构和合成 XVIII.青茵 …
Number of citations: 6 sioc-journal.cn
W Hofheinz, H Bürgin, E Gocke, C Jaquet… - … : Official Organ of …, 1994 - europepmc.org
… The discovery of the natural peroxides qinghaosu (arteannuin A, artemisinin) (1) and yingzhaosu A (3) from traditional Chinese herbal medicines was a major advance in the search for …
Number of citations: 99 europepmc.org
X Zhang, R Meng, H Wang, J Xing - Planta Medica, 2020 - thieme-connect.com
… the effects of arteannuin A and arteannuin B on hCAR3 activities were determined under the condition of the inhibitor androstenol. We found that 10 µM arteannuin A strongly increased …
Number of citations: 3 www.thieme-connect.com
HY Wetzstein, J Janick, JFS Ferreira - HortScience, 2019 - journals.ashs.org
… Glandular trichomes, abundant in leaves and inflorescences, are the source of the nonvolatile sesquiterpene arteannuin A, best known as artemisinin or qinghaosu, effective against …
Number of citations: 2 journals.ashs.org
WS Zhou - Pure and Applied Chemistry, 1986 - degruyter.com
… Arteannuin A has also been prepared fron c —oxide 69. Ozonolysis of 69 followed by oxida— … Dehydration of 75 with POC13—Py gave arteannuin A 7 in 43% yield (ref. 21). …
Number of citations: 73 www.degruyter.com
V Vajs, A Jokić, S Milosavljević - Natural Product …, 2017 - journals.sagepub.com
… , arteannuin A was listed together with compounds co-occurring in A. annua from Serbia, and the reference attached to arteannuin A in … Arteannuin A quoted in this paper was actually …
Number of citations: 5 journals.sagepub.com
TY Cai, YR Zhang, JB Ji, J Xing - Journal of ethnopharmacology, 2017 - Elsevier
… Nine major components (deoxyartemisinin, arteannuin A, AB, artemisinic acid, dihydroartemisinic acid, chrysosplenol D, chrysoplenetin, artemetin and scopoletin) were isolated from …
Number of citations: 28 www.sciencedirect.com
LK Sy, GD Brown, R Haynes - Tetrahedron, 1998 - Elsevier
Seven novel cadinane sesquiterpenes, including the seven-membered endoperoxide lactone arteannuin H (1), two six-membered lactones arteannuins I (4) and J (5), three five-…
Number of citations: 76 www.sciencedirect.com
DE Muse - 1984 - ir.ua.edu
… The object of this research was to develop new syntheses of bicyclic peroxides and to apply these new methods to the total synthesis of qinghaosu (Arteannuin A), a previously reported …
Number of citations: 0 ir.ua.edu

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